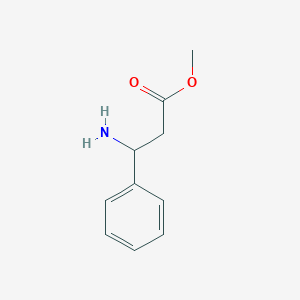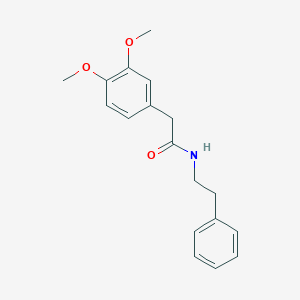
2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide involves its binding to the 5-HT2A receptor and the subsequent activation of intracellular signaling pathways. This leads to the modulation of neurotransmitter release and the alteration of neuronal activity in various brain regions. The exact mechanisms by which the drug produces its hallucinogenic effects are not fully understood, but it is believed to involve changes in sensory processing, perception, and self-awareness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its interaction with the 5-HT2A receptor. The drug produces a range of effects that include visual and auditory hallucinations, altered perception of time and space, changes in mood and affect, and altered sense of self. These effects are similar to those produced by other psychedelic drugs, but the potency of this compound is much higher, and the duration of its effects can last up to 12 hours.
実験室実験の利点と制限
2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide has several advantages and limitations for use in laboratory experiments. One advantage is its high potency, which allows for the study of its effects at very low doses. This can be useful in understanding the mechanisms by which the drug produces its effects and in developing new treatments for psychiatric disorders. However, the high potency of the drug also poses a risk of overdose and toxicity, which can limit its use in animal studies and clinical trials.
将来の方向性
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide. One area of interest is the development of new treatments for psychiatric disorders that involve the modulation of the 5-HT2A receptor. Another area of interest is the study of the long-term effects of the drug on brain function and behavior, as well as its potential for addiction and abuse. Additionally, research on the synthesis and pharmacology of related compounds may lead to the discovery of new drugs with therapeutic potential.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide has gained attention in the scientific community due to its potent hallucinogenic effects and its potential therapeutic applications. Research has shown that the compound has a high affinity for the 5-HT2A receptor, which is also the target of many other psychedelic drugs like LSD and psilocybin. This receptor is involved in the regulation of mood, perception, and cognition, and its activation by this compound produces profound changes in these processes.
特性
| 3972-81-4 | |
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-8-15(12-17(16)22-2)13-18(20)19-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |
InChIキー |
OMRSESZLILVLQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC |
| 3972-81-4 | |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
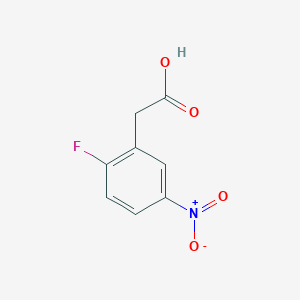


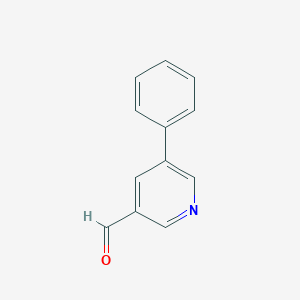
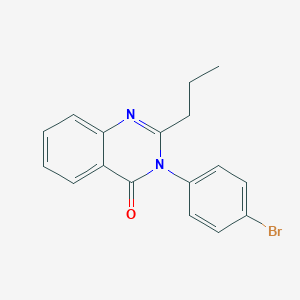

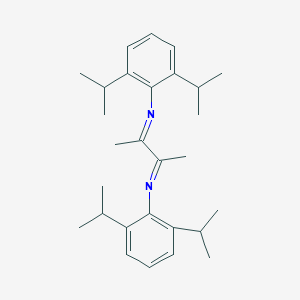

![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
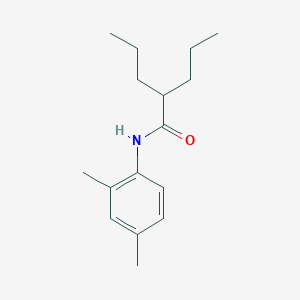
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
